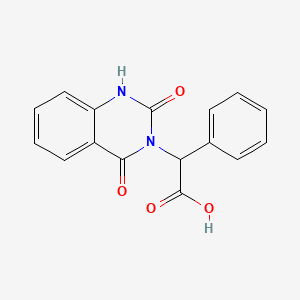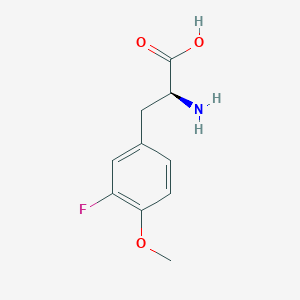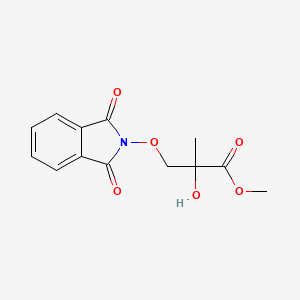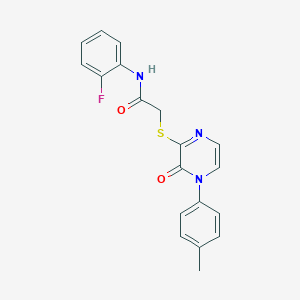![molecular formula C20H12N2O5S B2621391 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 391867-22-4](/img/structure/B2621391.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, diselenides have been synthesized and transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For instance, the crystal structure of “N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline” has been reported .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed . For instance, the reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the empirical formula of “4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine” is C11H10N2O2S, and its molecular weight is 234.27 .
Mecanismo De Acción
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that this compound exhibits its biological activity by modulating various signaling pathways. This compound has been reported to activate the caspase pathway, which leads to apoptosis in cancer cells. In addition, this compound has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer progression. This compound has also been reported to activate the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
This compound exhibits diverse biochemical and physiological effects. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit tumor growth in animal models.
This compound also exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain. This compound has been reported to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound exhibits potent biological activity, which makes it an ideal compound for screening assays. In addition, this compound has been shown to exhibit low toxicity in animal models, which makes it a safer compound for in vivo studies.
However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which makes it difficult to administer in animal models. In addition, this compound has a short half-life, which makes it difficult to maintain therapeutic levels in the body.
Direcciones Futuras
There are several future directions for research on N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide. One of the major areas of research is cancer treatment. Further studies are needed to elucidate the mechanism of action of this compound and to identify the specific signaling pathways that are modulated by this compound. In addition, studies are needed to evaluate the efficacy of this compound in clinical trials.
This compound also has potential applications in neurodegenerative diseases. Further studies are needed to evaluate the neuroprotective effects of this compound in animal models and to identify the specific mechanisms involved in its neuroprotective activity. In addition, studies are needed to evaluate the efficacy of this compound in clinical trials for neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent anti-cancer and neuroprotective activity, making it an ideal compound for further research. However, further studies are needed to elucidate the mechanism of action of this compound and to evaluate its efficacy in clinical trials.
Métodos De Síntesis
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of this compound involves the reaction of 2-hydroxy-3-methoxybenzaldehyde, 2-aminobenzenethiol, and ethyl acetoacetate in the presence of a catalyst. The reaction mixture is then refluxed in ethanol for several hours, followed by purification and recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit tumor growth in animal models.
This compound has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain. This compound has been reported to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5S/c23-18(13-7-12-3-1-2-4-15(12)27-19(13)24)22-20-21-14(9-28-20)11-5-6-16-17(8-11)26-10-25-16/h1-9H,10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXRKIBTKXVBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylcarbamoyl]benzoate](/img/structure/B2621309.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2621313.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2621318.png)




![methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B2621328.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-ethylpyrazole-4-carboxamide](/img/structure/B2621329.png)
![1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2621330.png)
![Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2621331.png)